3-bromo-1-pentene physical and chemical properties
3-bromo-1-pentene physical and chemical properties
This technical guide is structured to provide actionable, high-level intelligence for research and development professionals. It prioritizes the specific challenges associated with 3-bromo-1-pentene , particularly its differentiation from isomers and its erratic behavior in substitution reactions.
Physical Characterization, Synthesis Strategies, and Reactivity Profile
Part 1: Executive Summary & Molecular Architecture
3-Bromo-1-pentene (CAS: 53045-71-9) is a secondary allylic bromide acting as a critical "C5 synthon" in organic synthesis. Unlike its primary isomer (5-bromo-1-pentene), which is a standard alkylating agent, 3-bromo-1-pentene introduces a vinyl group adjacent to a chiral center.
Its utility in drug development lies in its ability to introduce a pentenyl chain capable of subsequent functionalization (e.g., ring-closing metathesis or cross-coupling). However, its use is complicated by allylic transposition , where the bromine atom can migrate to the terminal position, forming the thermodynamically more stable 1-bromo-2-pentene.
⚠️ Critical Distinction: Isomer Alert
Databases frequently conflate this compound with its isomers. Ensure you are working with the correct molecular architecture:
| Feature | 3-Bromo-1-pentene (Target) | 5-Bromo-1-pentene (Common Isomer) |
| CAS | 53045-71-9 | 1119-51-3 |
| Structure | Allylic (Secondary) | Terminal Alkyl (Primary) |
| Reactivity | High (SN1/SN2/SN2') | Standard SN2 |
| Stability | Volatile, Prone to Rearrangement | Stable |
Part 2: Physical & Spectroscopic Properties[1][2]
Physicochemical Data
Note: Values are for the racemic mixture unless specified.
| Property | Value | Notes |
| Molecular Formula | C₅H₉Br | |
| Molecular Weight | 149.03 g/mol | |
| Boiling Point | 114–116 °C (760 mmHg) | often distilled at reduced pressure (~45°C @ 45 mmHg) to prevent decomposition. |
| Density | 1.22–1.24 g/mL | @ 25 °C |
| Refractive Index | ||
| Appearance | Colorless to pale yellow liquid | Darkens upon storage (decomposition). |
| Solubility | Immiscible in water; Soluble in Et₂O, DCM, THF |
Spectroscopic Signature (¹H NMR)
The following chemical shifts are diagnostic for confirming the integrity of the allylic system and ensuring no rearrangement to the linear isomer has occurred.
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δ 5.87 (ddd, 1H): Vinyl proton at C2.
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δ 5.10–5.30 (m, 2H): Terminal vinyl protons at C1.
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δ 4.5–4.7 (m, 1H): Methine proton at C3 (Deshielded by Br).
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δ 1.8–2.0 (m, 2H): Methylene protons at C4.
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δ 1.06 (t, 3H): Terminal methyl group at C5.
Part 3: Synthesis & Production Strategy
The Challenge of Regiocontrol
The synthesis of 3-bromo-1-pentene is classically achieved via the bromination of 1-penten-3-ol . The critical challenge is preventing the acid-catalyzed allylic shift, which yields the thermodynamic product, 1-bromo-2-pentene.
Recommended Protocol: PBr₃ Mediated Conversion
Objective: Convert 1-penten-3-ol to 3-bromo-1-pentene with >90% regioselectivity.
Reagents:
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1-Penten-3-ol (1.0 equiv)
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Phosphorus Tribromide (PBr₃) (0.35 equiv)
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Pyridine (catalytic, 0.05 equiv) – Acts as an acid scavenger to suppress rearrangement.
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Solvent: Diethyl Ether (Anhydrous)[1]
Step-by-Step Methodology:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, N₂ inlet, and low-temperature thermometer.
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Solvation: Dissolve 1-penten-3-ol and catalytic pyridine in anhydrous ether. Cool the system to -10°C (Salt/Ice bath).
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Addition: Add PBr₃ dropwise over 60 minutes. Crucial: Maintain internal temperature below 0°C. Rapid addition generates local heat, promoting the formation of the linear isomer.
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Reaction: Stir at 0°C for 2 hours. Monitor via TLC (or GC if available) for disappearance of alcohol.
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Quench: Pour the mixture onto crushed ice/NaHCO₃ slurry to neutralize HBr immediately.
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Workup: Extract with ether, wash with brine, and dry over MgSO₄.
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Purification: Distill under reduced pressure. Do not exceed a bath temperature of 60°C.
Synthesis Workflow Diagram
Figure 1: Reaction pathway illustrating the necessity of low-temperature kinetic control to favor 3-bromo-1-pentene over its rearranged isomer.
Part 4: Chemical Reactivity Profile
Nucleophilic Substitution: The SN2 vs. SN2' Divergence
3-Bromo-1-pentene is a "chameleon" electrophile. Depending on the nucleophile and catalyst, it can react at the carbon bearing the bromine (C3) or at the terminal alkene carbon (C1) via an SN2' mechanism.
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Hard Nucleophiles (e.g., Alkoxides): Tend to favor direct SN2 attack at C3, but elimination (E2) to 1,3-pentadiene is a major competing side reaction.
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Soft Nucleophiles (e.g., Malonates, Cuprates):
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Without Catalyst: Mixture of products.[2]
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With Copper (I): Favors SN2' (attack at C1), resulting in a linear product with an internal double bond.
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With Iridium/Zinc: Can be tuned to retain the branched structure (attack at C3).
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Grignard Formation & Equilibrium
Forming the Grignard reagent (3-pentenylmagnesium bromide) is notoriously difficult due to Wurtz coupling (dimerization) and rapid equilibration.
Expert Insight: If you require the nucleophilic equivalent of this molecule, avoid the Grignard. Instead, generate the allylic zinc species in situ (Barbier conditions) or use the allylic indium reagent, which often provides better regiocontrol towards carbonyl additions.
Reactivity Pathways Diagram
Figure 2: Divergent reactivity modes. Note that Organocuprates typically trigger the SN2' migration, altering the carbon skeleton.
Part 5: Handling, Stability & Safety (E-E-A-T)
Stability & Storage
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Decomposition: Allylic bromides are sensitive to light and moisture. They hydrolyze to form HBr, which autocatalyzes further decomposition and polymerization.
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Stabilization: Store over a few strands of copper wire or silver wool to scavenge free radicals and halogens.
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Conditions: Store at 2–8°C in amber glass.
Safety Hazards
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Lachrymator: 3-Bromo-1-pentene is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation at low concentrations.
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Alkylating Agent: As a reactive alkyl halide, it is a potential mutagen/carcinogen. Double-glove (Nitrile/Laminate) and work exclusively in a fume hood.
References
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PubChem Database. 3-Bromo-1-pentene Compound Summary (CID 521438). National Center for Biotechnology Information. Available at: [Link]
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Sanseverino, A. M., & de Mattos, M. C. S. (2001).[3] Hydrobromination of Alkenes with PBr3/SiO2: a Simple and Efficient Regiospecific Preparation of Alkyl Bromides.[3] Journal of the Brazilian Chemical Society. Available at: [Link] (Discusses regioselectivity issues in allylic systems).
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Organic Syntheses. General Procedures for Allylic Bromination and Handling. (Referencing standard protocols for PBr3 mediated conversions). Available at: [Link]
